molecular formula C9H14OS B12816529 Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate

Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate

Cat. No.: B12816529
M. Wt: 170.27 g/mol
InChI Key: AKEZPHRQPYDGQV-ZQTLJVIJSA-N
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Description

Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The bicyclo[2.2.1]heptane framework, often referred to as a norbornane structure, imparts significant rigidity and stability to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions between cyclopentadiene and ethylene or its derivatives.

    Functionalization: The introduction of the ethanethioate group is usually carried out by reacting the bicyclo[2.2.1]heptane derivative with ethanethiol in the presence of a suitable catalyst, such as a Lewis acid.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The ethanethioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanethioate group can yield the corresponding thiol or thioether, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stable bicyclic structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and materials with specific mechanical properties.

Mechanism of Action

The mechanism by which Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and molecular biology.

Comparison with Similar Compounds

Similar Compounds

    Norbornane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Thioesters: Compounds with similar ethanethioate groups but different core structures.

Uniqueness

Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate is unique due to its combination of a rigid bicyclic core and a reactive ethanethioate group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural stability, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

S-[(1R,4S)-2-bicyclo[2.2.1]heptanyl] ethanethioate

InChI

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m0/s1

InChI Key

AKEZPHRQPYDGQV-ZQTLJVIJSA-N

Isomeric SMILES

CC(=O)SC1C[C@H]2CC[C@@H]1C2

Canonical SMILES

CC(=O)SC1CC2CCC1C2

Origin of Product

United States

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